molecular formula C12H13NO2 B13306384 2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid

2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid

Katalognummer: B13306384
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: SQIQQSZJMUEAJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a but-3-yn-2-ylamino group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid and but-3-yn-2-amine.

    Amidation Reaction: The but-3-yn-2-amine is reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield alkanes or alkenes, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • 2-[(But-3-yn-1-yl)amino]-4-methylbenzoic acid
  • 2-[(But-2-yn-1-yl)amino]-4-methylbenzoic acid
  • 2-[(But-3-yn-2-yl)amino]-4-ethylbenzoic acid

Comparison:

  • Structural Differences: The position and nature of the substituents on the benzoic acid core can significantly influence the compound’s properties and reactivity.
  • Unique Properties: 2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid is unique due to the specific positioning of the but-3-yn-2-ylamino group, which can affect its binding affinity and selectivity for molecular targets.
  • Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct biological activities and industrial uses.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-(but-3-yn-2-ylamino)-4-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-9(3)13-11-7-8(2)5-6-10(11)12(14)15/h1,5-7,9,13H,2-3H3,(H,14,15)

InChI-Schlüssel

SQIQQSZJMUEAJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.